molecular formula C17H16O3 B1327843 Ethyl 3-(1-oxo-2-phenylethyl)benzoate CAS No. 898776-58-4

Ethyl 3-(1-oxo-2-phenylethyl)benzoate

Cat. No. B1327843
M. Wt: 268.31 g/mol
InChI Key: XUAXKZOVMDQSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-oxo-2-phenylethyl)benzoate, also known as ethyl 3-phenylpropanoate, is an organic compound belonging to the class of phenylalkanoates. It is an ester of phenylacetic acid and ethanol, and is used in a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a substrate in enzymatic reactions, and as a drug in pharmacology. The compound has several advantages and limitations when used in laboratory experiments.

Scientific Research Applications

  • X-Ray Crystallography Studies :Ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a structurally related compound, was analyzed using X-ray crystallography. This research contributes to understanding the crystalline structure of similar compounds, which can be crucial in the development of new materials or drugs (Manolov, Morgenstern, & Hegetschweiler, 2012).

  • Plant Physiology and Biochemistry :Studies on plant physiology have shown that certain enzymes, like benzoyl CoA:benzyl alcohol/phenylethanol benzoyltransferase (PhBPBT), are responsible for the biosynthesis of compounds including phenylethyl benzoate. This research is significant for understanding plant biochemistry and potential agricultural applications (Dexter et al., 2008).

  • Chemical Synthesis and Characterization :The synthesis and structural characterization of compounds structurally similar to Ethyl 3-(1-oxo-2-phenylethyl)benzoate, such as ethyl phosphonamidates and phosphonates, provide insights into the chemical properties and potential applications of these compounds in various fields including materials science (Pietrzak et al., 2018).

  • Development of Antimicrobial Agents :Research into new quinazolines as potential antimicrobial agents, involving compounds like Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, suggests a pathway for developing novel treatments for microbial infections. This aligns with the ongoing search for new antimicrobial substances (Desai, Shihora, & Moradia, 2007).

  • Optical Storage Materials :Research on compounds like nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, related to Ethyl 3-(1-oxo-2-phenylethyl)benzoate, has led to the development of materials with photoinduced birefringence. These findings are crucial for the advancement of optical storage technologies (Meng, Natansohn, Barrett, & Rochon, 1996).

  • Photochemical Reactions :Studies on photochemical reactions of structurally related compounds, such as ethyl 3-oxo-2,4-diphenylbutanoate, provide valuable insights into the behavior of ethyl benzoates under specific conditions, which can be applied in fields like photochemistry and materials science (Yoshioka, Osawa, & Fukuzawa, 1982).

properties

IUPAC Name

ethyl 3-(2-phenylacetyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)15-10-6-9-14(12-15)16(18)11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAXKZOVMDQSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645679
Record name Ethyl 3-(phenylacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(1-oxo-2-phenylethyl)benzoate

CAS RN

898776-58-4
Record name Ethyl 3-(2-phenylacetyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(phenylacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.